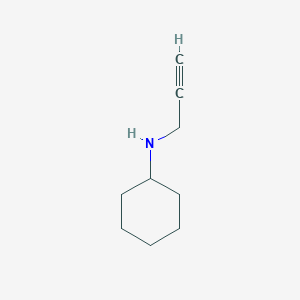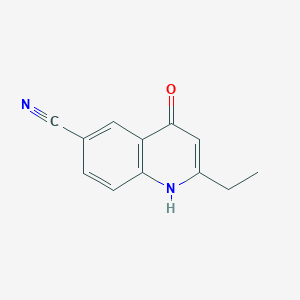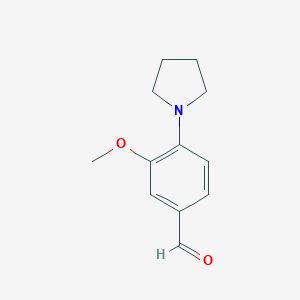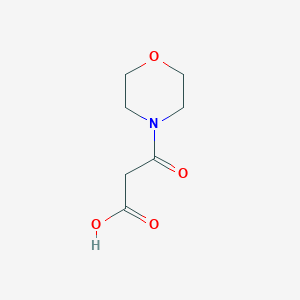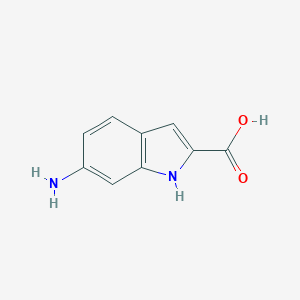
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole
説明
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole (CMFT) is a compound of the thiazole class of heterocyclic compounds that has been studied for its potential applications in a variety of scientific and medical research fields. CMFT is a small molecule with a molecular weight of 213.55 g/mol, and it has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-fungal properties. In addition, CMFT has been studied for its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease.
作用機序
The exact mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is not yet fully understood. However, it is believed that this compound may act as an antioxidant, as it has been found to scavenge free radicals and inhibit lipid peroxidation. In addition, this compound has been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, suggesting that it may act as an anti-inflammatory agent. This compound has also been found to inhibit the activity of cyclooxygenase-2, suggesting that it may act as an analgesic.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, analgesic, and anti-fungal properties. In addition, this compound has been found to possess antioxidant activity, as it has been found to scavenge free radicals and inhibit lipid peroxidation. This compound has also been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to inhibit the activity of cyclooxygenase-2.
実験室実験の利点と制限
The advantages of using 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole in laboratory experiments include its availability in a variety of forms, including powder, solution, and suspension, as well as its relatively low cost. In addition, this compound is a small molecule, which makes it easy to work with in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
The potential future directions for research on 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole include further studies into its mechanism of action, as well as its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease. In addition, further studies into the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases, should be conducted. Finally, further studies into the advantages and limitations of using this compound in laboratory experiments should be conducted in order to optimize its use in laboratory experiments.
科学的研究の応用
4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole has been studied for its potential applications in a variety of scientific and medical research fields. In particular, it has been studied for its potential applications in cancer research, as an antioxidant, and as a potential drug for the treatment of Alzheimer’s disease. This compound has also been studied for its anti-inflammatory, analgesic, and anti-fungal properties. In addition, this compound has been studied for its potential applications in the treatment of obesity, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJPMUWLLCPTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366558 | |
| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113264-13-4 | |
| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


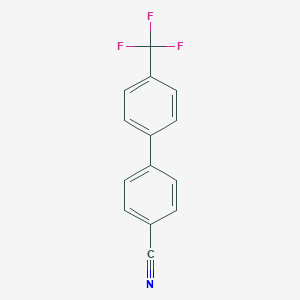
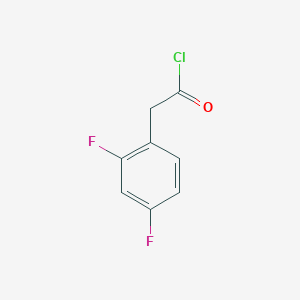
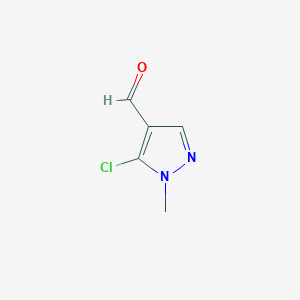

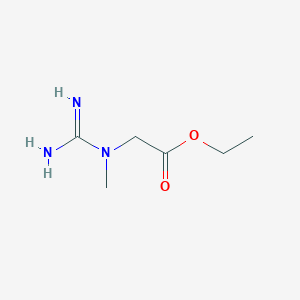

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)
